molecular formula C7H3BrOS2 B3236362 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde CAS No. 1368136-83-7

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde

Cat. No. B3236362
CAS RN: 1368136-83-7
M. Wt: 247.1 g/mol
InChI Key: MRXWVFFGLOUKTH-UHFFFAOYSA-N
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Description

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H3BrOS2 . It has an average mass of 247.132 Da and a monoisotopic mass of 245.880859 Da . The exact mass of the compound is 245.88087 g/mol.


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods used is the Suzuki coupling . The compound can also be synthesized by bromination with N-bromosuccinimide (NBS), in DMF, in the dark .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom attached to a thieno[3,2-b]thiophene core . This structure contributes to its unique physical and chemical properties.


Chemical Reactions Analysis

The chemical reactivity of this compound allows it to participate in a variety of chemical reactions. For instance, it can undergo Suzuki coupling, a type of cross-coupling reaction .

Scientific Research Applications

Synthesis and Derivatives

5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is utilized in the synthesis of various thiophene derivatives. For example, it's involved in the creation of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes as well as thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones. These processes include bromine to lithium exchange and conversion into thiophene derivatives, including 2-carbaldehydes and thiophene 2-carbonitriles (Hawkins et al., 1994).

Photochemical Synthesis

This compound is also involved in photochemical synthesis. The irradiation of this compound in benzene solution results in the formation of corresponding 5-phenyl derivatives. This reactivity pattern is noted for other halogenothiophenes as well, leading to various substituted thiophene derivatives (Antonioletti et al., 1986).

Application in Organic Materials

This compound plays a role in the preparation of organic materials. An improved method for synthesizing tetrathienoacene, a significant building block in conjugated organic materials, involves the preparation of 3-bromothieno[3,2-b]thiophene from 3,4-dibromothiophene, followed by additional steps leading to tetrathienoacene. This method enhances reaction yields and is indicative of the compound's utility in advanced material synthesis (Skorotetcky et al., 2019).

properties

IUPAC Name

5-bromothieno[3,2-b]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWVFFGLOUKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246658
Record name 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368136-83-7
Record name 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1368136-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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